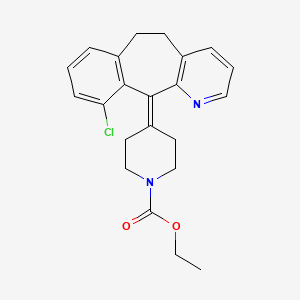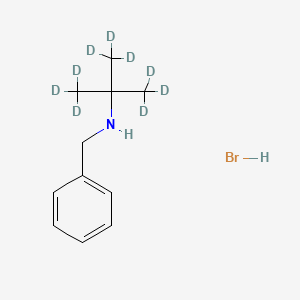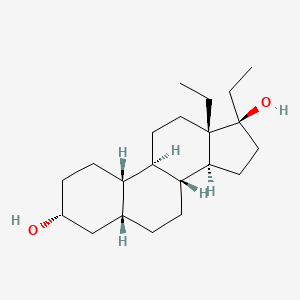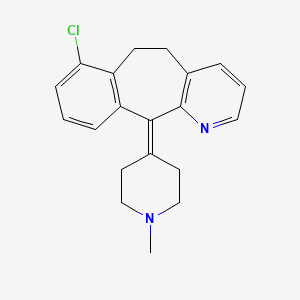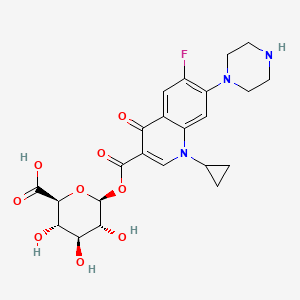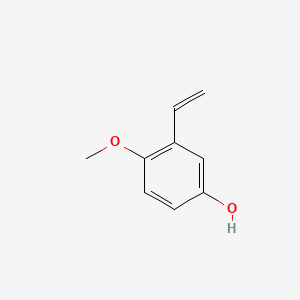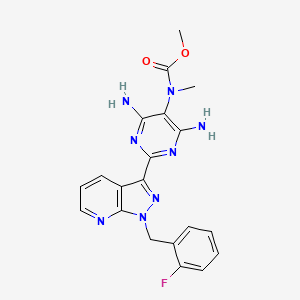
Riociguat
Overview
Description
Riociguat is a medication used to treat adults with chronic thromboembolic pulmonary hypertension (CTEPH) that can be treated with surgery, or that cannot be treated with surgery . It is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO) .
Synthesis Analysis
Riociguat’s key intermediate, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, can be prepared from commercially available methyl 2-chloronicotinate in four steps with an overall yield of 55% . A patent also describes the preparation method of Riociguat .Molecular Structure Analysis
The molecular structure of Riociguat has been analyzed and presented in several scientific diagrams . The conformation of Riociguat in one molecule of 0.5-DMF solvate was found to be significantly different from the conformations found in other solvates .Chemical Reactions Analysis
Riociguat acts as a stimulator of cyclic guanosine monophosphate synthesis rather than as an inhibitor of cGMP metabolism . The pharmacodynamic effects of Riociguat reflect the action of a vasodilatory agent .Physical And Chemical Properties Analysis
Riociguat is characterized by rapid absorption, almost complete bioavailability, and dose-proportional exposure, which correlates with its pharmacodynamic effects .Scientific Research Applications
2. Treatment of Chronic Thromboembolic Pulmonary Hypertension (CTEPH) Riociguat is also approved for the treatment of inoperable or persistent/recurrent CTEPH after pulmonary endarterectomy . The current evidence shows the effect of riociguat on right ventricle remodelling, function, and structural parameters in preclinical models and patients with CTEPH .
3. Amelioration of Right Ventricular (RV) Remodeling RV remodeling was ameliorated after riociguat administration as assessed by the echocardiographic parameters, such as RV diameter and RV area index . This is particularly important as RV failure is the main cause of morbidity and mortality in PAH and CTEPH .
Increase in Cardiac Output
In a subsequent single-dose proof-of-concept study in 19 patients (12 with PAH, 6 with CTEPH, and 1 with PH associated with interstitial lung disease [ILD]), riociguat (1 mg or 2.5 mg) caused a significant dose-dependent reduction in mean pulmonary arterial pressure (mPAP) and increased cardiac output, resulting in a significant decrease in pulmonary vascular resistance (PVR) .
Potential Treatment for Heart Failure
While the primary focus of riociguat is on PAH and CTEPH, there is potential for its use in the treatment of heart failure. However, more research is needed in this area .
Mechanism of Action
Target of Action
Riociguat primarily targets the soluble guanylate cyclase (sGC) , an enzyme in the cardiopulmonary system . This enzyme is the receptor for nitric oxide (NO), a signaling molecule that plays a crucial role in vasodilation .
Mode of Action
Riociguat has a dual mode of action on sGC. It directly stimulates sGC and indirectly increases the sensitivity of sGC to NO . When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) .
Biochemical Pathways
Riociguat targets the nitric oxide (NO)–sGC–cyclic guanosine monophosphate (cGMP) pathway . By stimulating sGC and increasing its sensitivity to NO, Riociguat enhances the production of cGMP, leading to vasodilation .
Pharmacokinetics
Riociguat is rapidly absorbed and displays almost complete bioavailability (94.3%) . It can be taken with or without food and as crushed or whole tablets . The half-life of riociguat is approximately 12 hours in patients and approximately 7 hours in healthy individuals . Riociguat and its metabolites are excreted via both renal (33–45%) and biliary routes (48–59%) .
Result of Action
The pharmacodynamic effects of riociguat reflect the action of a vasodilatory agent . The hemodynamic response to riociguat correlated with riociguat exposure in patients with pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH) in phase III population pharmacokinetic/pharmacodynamic analyses .
Action Environment
Riociguat’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its clearance is affected by multiple cytochrome P450 (CYP) enzymes . It has a low risk of clinically relevant drug interactions due to its clearance by multiple CYP enzymes and its lack of effect on major CYP isoforms and transporter proteins at therapeutic levels . Dose adjustment should be performed with particular care in patients with moderate hepatic impairment or mild to severe renal impairment .
Safety and Hazards
Riociguat is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
Riociguat has been evaluated in patients with World Health Organization group 2 and 3 pulmonary hypertension, and other conditions including diffuse cutaneous systemic sclerosis, Raynaud’s phenomenon, and cystic fibrosis . Further clinical studies are being conducted in patients who do not achieve a satisfactory clinical response with phosphodiesterase type-5 inhibitors .
properties
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXSNCNJFUAIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978109 | |
| Record name | Riociguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO). When NO binds to sGC, the enzyme catalyzes synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP). Intracellular cGMP plays an important role in regulating processes that influence vascular tone, proliferation, fibrosis and inflammation. Pulmonary hypertension is associated with endothelial dysfunction, impaired synthesis of nitric oxide and insufficient stimulation of the NO-sGC-cGMP pathway. Riociguat has a dual mode of action. It sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding. Riociguat also directly stimulates sGC via a different binding site, independently of NO. Riociguat stimulates the NO-sGC-cGMP pathway and leads to increased generation of cGMP with subsequent vasodilation. | |
| Record name | Riociguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
625115-55-1 | |
| Record name | Riociguat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625115-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riociguat [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riociguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riociguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIOCIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU3FE2Y4XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action of Riociguat?
A: Riociguat is a soluble guanylate cyclase (sGC) stimulator. [] It exhibits a dual mode of action: directly stimulating sGC independently of nitric oxide (NO) and sensitizing sGC to endogenous NO by stabilizing NO-sGC binding. [, ] This action restores the NO–sGC–cyclic guanosine monophosphate (cGMP) pathway, leading to increased intracellular levels of cGMP. []
Q2: What are the downstream effects of increased cGMP levels?
A: Increased cGMP levels, mediated by Riociguat, promote vasodilation, inhibit platelet activation and aggregation, and exert antiproliferative, anti-inflammatory, and antifibrotic effects. [, , , ]
Q3: How does Riociguat affect the pulmonary vasculature?
A: Riociguat addresses the imbalance of vasoconstriction over vasodilation in the lung vasculature of patients with pulmonary hypertension (PH) by increasing cGMP. [] This results in pulmonary artery relaxation and reduced pulmonary vascular resistance, leading to improved hemodynamics. [, , ]
Q4: Does Riociguat require nitric oxide (NO) to stimulate sGC?
A: While Riociguat can directly stimulate sGC, it also enhances the enzyme's sensitivity to endogenous NO. This dual mechanism allows for effective sGC stimulation even when NO availability is reduced, as seen in various cardiovascular diseases. [, ]
Q5: What is the molecular formula and weight of Riociguat?
A5: Unfortunately, the provided research abstracts do not disclose the molecular formula, weight, or spectroscopic data of Riociguat. To obtain this information, please refer to the drug's official documentation or comprehensive chemical databases.
Q6: Is there information available about the material compatibility and stability of Riociguat under various conditions?
A6: The provided research abstracts primarily focus on Riociguat's pharmacological properties and do not provide specific details regarding its material compatibility and stability under various conditions. Further research or consulting the drug's official documentation might be necessary.
Q7: Does Riociguat exhibit any catalytic properties?
A: Riociguat is not a catalyst. It acts as a stimulator of the enzyme soluble guanylate cyclase, enhancing its activity without being consumed in the process. []
Q8: Have computational chemistry approaches been used to study Riociguat?
A8: The provided abstracts do not elaborate on the utilization of computational chemistry techniques like simulations, calculations, or QSAR models for Riociguat. This area might represent an avenue for further investigation.
Q9: Is there information on the structure-activity relationship (SAR) of Riociguat?
A9: The provided abstracts do not discuss the SAR of Riociguat or the impact of structural modifications on its activity, potency, and selectivity. For insights into its SAR, it's recommended to explore medicinal chemistry literature focused on Riociguat or related sGC stimulators.
Q10: What is known about the stability of Riociguat and its formulations?
A: Riociguat's bioavailability is reduced in neutral compared to acidic conditions, suggesting potential sensitivity to gastric pH. [] Co-administration with antacids significantly reduces Riociguat's bioavailability due to increased gastric pH. [] This highlights the need to consider formulation strategies to optimize Riociguat's stability and absorption in various physiological environments.
Q11: How is Riociguat absorbed and metabolized?
A: Riociguat is administered orally and exhibits variability in its pharmacokinetic profile. [, ] It is primarily metabolized via the CYP450 pathway, particularly CYP1A1, with its main metabolite being M1. [, , ]
Q12: How do factors like smoking, age, sex, and hepatic or renal impairment affect Riociguat's pharmacokinetics?
A:* Smoking: Smoking increases Riociguat clearance due to enhanced metabolism to M1, leading to reduced bioavailability. [, , , ] * Age: Elderly individuals tend to have higher Riociguat and M1 exposure compared to younger individuals, likely due to reduced renal clearance and differences in body weight. []* Sex: While women exhibit higher peak concentrations (Cmax) of Riociguat and M1 than men, total exposure remains similar, suggesting no significant clinical relevance. []* Hepatic Impairment: Moderate hepatic impairment is associated with increased Riociguat exposure, potentially due to reduced clearance of the metabolite M1. [] Severe hepatic impairment is a contraindication for Riociguat use. []* Renal Impairment: Renal impairment reduces Riociguat clearance and prolongs its half-life, but the increase in exposure is not directly proportional to the degree of impairment. [] Severe renal impairment is a contraindication for Riociguat use. []
Q13: Does Riociguat interact with other drugs?
A: Riociguat exhibits drug-drug interactions, particularly with:* CYP Inhibitors: Strong CYP inhibitors, like ketoconazole, can increase Riociguat exposure. [, ] Concomitant use should be approached with caution. []* CYP3A4 Inhibitors: Moderate CYP3A4 inhibitors, like clarithromycin, may increase Riociguat exposure, but dose adjustments might not be necessary. []* Midazolam: No significant interaction was observed between Riociguat and midazolam. []* Aspirin: No clinically relevant pharmacodynamic or pharmacokinetic interactions were found between Riociguat and aspirin. [] * Antiretroviral Therapies: Riociguat exposure may be increased when co-administered with certain antiretroviral regimens, particularly those containing abacavir, a potent CYP1A1 inhibitor. [, ]
Q14: What in vitro models have been used to study Riociguat's effects?
A: In vitro studies utilizing human umbilical vein endothelial cells (HUVECs) demonstrated that Riociguat promotes tubule formation and cell migration, suggesting its potential to enhance angiogenesis. []
Q15: What are the effects of Riociguat in animal models of pulmonary hypertension?
A: In animal models of pulmonary hypertension (PH), Riociguat has shown beneficial effects on various parameters, including:* Reduced pulmonary artery pressure and vascular resistance: Riociguat lowers right ventricular systolic pressure (RVSP) and total pulmonary resistance, contributing to improved hemodynamics. [, ]* Improved cardiac output and right ventricular function: Treatment with Riociguat leads to increased cardiac output, reduced right ventricular hypertrophy (RVH), and improved right ventricular function. []* Decreased vascular remodeling: Riociguat reduces neointimal formation and collagen deposition in pulmonary arteries, suggesting its potential to ameliorate vascular remodeling associated with PH. []* Increased bone marrow-derived pro-angiogenic cells (PACs): Riociguat treatment in mice increased the number of PACs, suggesting a potential role in promoting angiogenesis. []
Q16: What is the clinical efficacy of Riociguat in Pulmonary Arterial Hypertension (PAH)?
A: In clinical trials involving PAH patients, Riociguat demonstrated significant improvements in: * Exercise capacity: Riociguat significantly increased 6-minute walking distance (6MWD) compared to placebo in patients with PAH, including those with PAH associated with connective tissue disease (PAH-CTD) and congenital heart disease (PAH-CHD). [, , , , ]* Hemodynamics: Riociguat improved hemodynamic parameters in PAH patients, such as reducing pulmonary vascular resistance (PVR) and improving cardiac output. [, , , ]* WHO Functional Class: Treatment with Riociguat resulted in improvement or stabilization of WHO functional class in a significant proportion of PAH patients. [, , , ]* Biomarkers: Riociguat was associated with reduced levels of NT-proBNP, a biomarker of heart failure, in PAH patients. []
Q17: What is the clinical efficacy of Riociguat in Chronic Thromboembolic Pulmonary Hypertension (CTEPH)?
A: Clinical trials in CTEPH patients have shown that Riociguat:* Improves exercise capacity: Riociguat significantly increased 6MWD compared to placebo in patients with inoperable CTEPH or persistent/recurrent PH after pulmonary endarterectomy. [, , , ] * Enhances hemodynamics: Similar to its effects in PAH, Riociguat improved hemodynamic parameters in CTEPH patients. [, , ] * Reduces WHO Functional Class: Riociguat treatment led to improvement in WHO functional class in a substantial proportion of CTEPH patients. [, , ]
Q18: Has Riociguat been investigated for the treatment of Raynaud's phenomenon?
A: A single-dose study exploring Riociguat in patients with Raynaud's phenomenon (RP) found that it improved digital blood flow under cold exposure conditions in 60% of participants. [] These preliminary findings suggest the need for further investigations into its potential therapeutic role in RP.
Q19: What were the findings of the RISE-SSc trial investigating Riociguat in Systemic Sclerosis?
A: The RISE-SSc trial investigated Riociguat in patients with early diffuse cutaneous systemic sclerosis (dcSSc). While the primary endpoint of change in modified Rodnan skin score (mRSS) at week 52 was not met, secondary and exploratory analyses showed potential efficacy signals. [, ] Riociguat was associated with a reduction in serum sPECAM-1 and CXCL-4, biomarkers of angiogenesis and SSc progression, respectively. [] Further research is warranted to explore these signals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



